molecular formula C8H8Cl2O3S B1432545 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride CAS No. 1549060-12-9

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride

Cat. No. B1432545
M. Wt: 255.12 g/mol
InChI Key: RHVUISRGWFLLIP-UHFFFAOYSA-N
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Description

“3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H8Cl2O3S . It has a molecular weight of 255.12 . The IUPAC name for this compound is 3-chloro-5-(methoxymethyl)benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride”, often involves chlorosulfonation . This process typically involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography . The procedure is also environmentally friendly .


Molecular Structure Analysis

The InChI code for “3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride” is 1S/C8H8Cl2O3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Scientific Research Applications

Synthesis Applications

A study by Kim, Ko, and Kim (1992) describes the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides, including compounds similar to 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride. These compounds are synthesized through aqueous chlorination of aryl methoxymethyl sulfides, highlighting their use in facilitating chemical reactions (Dong-Wook Kim, Y. Ko, & S. H. Kim, 1992).

Reaction Dynamics

Okuyama, Toyoda, and Fueno (1990) studied the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which is structurally related to 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride. Their research provides insights into the reaction kinetics and conditions affecting these types of compounds, which can be crucial for understanding their behavior in various scientific applications (Tadashi Okuyama, Masayoshi Toyoda, & Takayuki Fueno, 1990).

Biological Screening

Fatima et al. (2013) conducted a study on N-substituted derivatives of compounds structurally similar to 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride. This research focused on synthesizing and characterizing these compounds for their antioxidant and enzyme inhibition activities, demonstrating potential biological and pharmacological applications (A. Fatima, M. Abbasi, K. Khan, M. Ashraf, I. Ahmad, & S. Ejaz, 2013).

Catalytic and Chemical Transformation

Nara, Harjani, and Salunkhe (2001) explored the use of certain sulfonyl chlorides, similar to 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride, in Friedel-Crafts sulfonylation reactions. These reactions are significant for the synthesis of complex organic compounds, showcasing the role of such compounds in catalyzing chemical transformations (S. Nara, J. Harjani, & M. Salunkhe, 2001).

Safety And Hazards

The safety data sheet (SDS) for “3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride” indicates that it is harmful if swallowed . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

properties

IUPAC Name

3-chloro-5-(methoxymethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVUISRGWFLLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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